Callipeltin B is a cyclic depsipeptide that exhibits significant antitumor properties. It is derived from marine sponges, particularly those belonging to the Lithistida class. This compound is notable for its unique structure, which includes several non-proteinogenic amino acids such as N-methylglutamine, D-allothreonine, dimethylpyroglutamic acid, and β-methoxytyrosine. The molecular formula of callipeltin B is C₁₉H₃₅N₃O₄, and it has been studied extensively for its potential therapeutic applications in cancer treatment.
Callipeltin B was originally isolated from marine sponges, specifically those in the genus Callipeltis. It is classified as a cyclic heptadepsipeptide due to its cyclic structure and the presence of both amino acid and ester linkages. This compound is part of a larger family of callipeltins, which are known for their cytotoxic effects against various cancer cell lines.
The total synthesis of callipeltin B has been accomplished using an Fmoc-based solid-phase peptide synthesis strategy. This method allows for the assembly of the peptide chain while attached to a solid support, facilitating purification and characterization.
Callipeltin B's structure features a cyclic arrangement formed by a series of amino acids linked through ester bonds. The configuration of its threonine residues has been established as D-allothreonine through comparative analysis with synthetic analogues.
The synthesis of callipeltin B involves multiple chemical reactions, including:
The reactions were monitored using techniques such as High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) to ensure product purity and identity.
The mechanism by which callipeltin B exerts its cytotoxic effects is not fully elucidated but is believed to involve:
Cytotoxicity assays using HeLa cells revealed an IC₅₀ value around 98 µM for callipeltin B, indicating its effectiveness in inhibiting cell growth.
Callipeltin B has garnered attention for its potential applications in scientific research, particularly in:
Callipeltin B belongs to the structurally intricate class of depsipeptides, characterized by ester and amide bonds forming hybrid peptide-polyketide macrocycles. Unlike conventional peptides, depsipeptides exhibit enhanced metabolic stability and membrane permeability due to their mixed bonding patterns, making them privileged scaffolds in drug discovery. Marine-derived depsipeptides, including callipeltin B, frequently incorporate non-proteinogenic amino acids and unique stereochemical configurations that confer target specificity. These compounds occupy a critical niche in natural product chemistry due to their dual biosynthetic origins, often arising from non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways in symbiotic marine microorganisms [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7